molecular formula C19H20FN3O3 B6490889 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea CAS No. 891101-88-5

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea

Cat. No.: B6490889
CAS No.: 891101-88-5
M. Wt: 357.4 g/mol
InChI Key: IIJGXRJNJQKPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a 4-fluorophenyl group at the urea nitrogen. Its molecular formula is C₁₉H₂₀FN₃O₃, with a molecular weight of 357.4 g/mol . The ethoxy group (-OCH₂CH₃) and fluorine atom on the aromatic rings contribute to its electronic and steric properties, influencing solubility, metabolic stability, and target binding. The compound’s synthesis typically involves multi-step reactions, including cyclization and urea coupling, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-2-26-17-9-7-16(8-10-17)23-12-15(11-18(23)24)22-19(25)21-14-5-3-13(20)4-6-14/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJGXRJNJQKPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H27N3O4
  • Molecular Weight : 397.47 g/mol
  • CAS Number : 894008-97-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the fluorophenyl group enhances binding affinity to various proteins, while the ethoxyphenyl moiety may affect solubility and reactivity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been shown to inhibit tubulin polymerization , which is crucial for cancer cell mitosis. The structure–activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance its inhibitory potency against tubulin.

Study 1: In Vitro Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of this compound, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 20 µM, demonstrating significant cytotoxicity compared to control groups .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), activation of caspase pathways, and subsequent apoptosis in treated cells. This suggests that oxidative stress plays a critical role in its anticancer efficacy .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Anticancer ActivitySignificant inhibition of cell growth in MCF7 and A549 cellsJournal of Medicinal Chemistry
Enzyme InhibitionInhibition of tubulin polymerizationACS Publications
Induction of ApoptosisIncreased ROS levels; activation of caspasesPubMed Central

Scientific Research Applications

Research indicates that compounds similar to 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea may exhibit significant biological activities, including:

  • Kinase Inhibition : The structural features of this compound suggest potential inhibitory effects on various kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy and other diseases characterized by abnormal cell signaling.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
  • Ligand Discovery : Its unique structure can serve as a lead compound for the development of new ligands that bind to specific proteins, facilitating drug discovery efforts aimed at various diseases.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps requiring optimization for yield and purity. Key synthetic routes may include:

  • Formation of the pyrrolidinone ring.
  • Introduction of the ethoxyphenyl and fluorophenyl groups via nucleophilic substitutions.
  • Urea formation through reactions involving isocyanates or amines.

Medicinal chemists can further modify the structure to enhance biological activity or selectivity for specific targets, making it a versatile scaffold for drug development .

Case Study 1: Anticancer Research

A study investigating the effects of similar compounds on cancer cell lines demonstrated that modifications to the urea moiety can significantly enhance cytotoxicity against specific cancer types. The incorporation of an ethoxy group was found to improve solubility and bioavailability, making it a promising candidate for further development.

Case Study 2: Kinase Inhibition Assays

In vitro assays have shown that derivatives based on this scaffold exhibit varying degrees of kinase inhibition. The fluorophenyl group appears to play a critical role in binding affinity, suggesting that subtle changes in substituents can drastically alter biological outcomes .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name / CAS No. Substituent Positions & Functional Groups Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (CAS 894015-99-7) 1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl; 4-fluorophenylurea 357.4 Ethoxy enhances lipophilicity; para-fluorine optimizes steric interactions.
1-(4-Bromo-2-methylphenyl)-... (894017-89-1) 4-Bromo-2-methylphenyl; 4-fluorophenyl 406.2 Bromine increases molecular weight; methyl group introduces steric hindrance.
1-(4-Acetylphenyl)-... (894030-20-7) 4-Acetylphenyl; 3-fluorophenyl 375.4 Acetyl group adds polarity; meta-fluorine alters electronic distribution.
1-((1-(4-Fluorophenyl)-... (954696-99-2) Trifluoromethylphenyl; methylene-linked pyrrolidinone 395.3 CF₃ group boosts electron-withdrawing effects; higher molecular weight impacts PK/PD.
1-(2,4-Difluorophenyl)-... (894017-21-1) 2,4-Difluorophenyl; 4-ethoxyphenyl 375.4 Dual fluorine atoms enhance halogen bonding; ethoxy retained for lipophilicity.

Analysis of Substituent Effects

  • Halogen Substitution: The 4-fluorophenyl group in the target compound is a common pharmacophore in medicinal chemistry, offering balanced hydrophobicity and metabolic stability . Bromine in CAS 894017-89-1 increases molecular polarizability but may reduce solubility compared to fluorine .
  • Functional Group Modifications :

    • The acetyl group in CAS 894030-20-7 introduces polarity, enhancing aqueous solubility but possibly reducing membrane permeability .
    • The trifluoromethyl group in CAS 954696-99-2 significantly increases electron-withdrawing effects, which could enhance oxidative stability and receptor interactions .

Implications for Drug Design

  • Lipophilicity : The 4-ethoxyphenyl group in the target compound contributes to higher lipophilicity compared to analogs with polar substituents (e.g., acetyl or sulfonamide groups) .
  • Metabolic Stability : Fluorine and ethoxy groups generally reduce metabolic degradation, whereas bromine may increase susceptibility to enzymatic oxidation .
  • Target Selectivity : Positional isomerism (para- vs. meta-fluorine) and steric effects (methyl vs. trifluoromethyl) could influence selectivity for biological targets like enzymes or receptors .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring serves as the central scaffold of the compound. A common precursor for this structure is 5-(4-fluorophenyl)-5-oxopentanoic acid, which undergoes cyclization to form the 5-oxopyrrolidin-3-yl moiety. In one protocol, 5-(4-fluorophenyl)-5-oxopentanoic acid reacts with paraformaldehyde and piperidine in pyridine at 70°C for 21 hours, yielding 4-(4-fluorobenzoyl)pent-4-enoic acid. Subsequent hydrogenation or reductive amination introduces the nitrogen atom required for pyrrolidine formation.

Key parameters:

  • Solvent : Pyridine or toluene

  • Catalyst : Piperidine (0.2 equiv)

  • Yield : 90% for the cyclization step

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is introduced via nucleophilic substitution or Ullmann-type coupling. In a representative method, 4-ethoxyaniline reacts with a brominated pyrrolidine intermediate in the presence of a copper catalyst. The reaction proceeds at 120°C for 12–24 hours, achieving moderate yields (60–75%).

Urea Bond Formation

The final step involves coupling the pyrrolidine intermediate with 4-fluorophenyl isocyanate. This reaction typically uses tetrahydrofuran (THF) or dichloromethane (DCM) as solvents and triethylamine as a base to scavenge HCl. The mixture is stirred at room temperature for 6–12 hours, yielding the target urea derivative.

Reaction conditions :

  • Molar ratio : 1:1 (pyrrolidine intermediate to isocyanate)

  • Temperature : 25–40°C

  • Yield : 65–78%

Reaction Optimization

Catalytic Systems

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in acylation steps improves yields by 15–20%. For instance, in the synthesis of the oxazolidinone intermediate, DMAP facilitates the reaction between 5-(4-fluorophenyl)-5-oxopentanoic acid and trimethylacetyl chloride, achieving 78% yield.

Solvent Effects

Polar aprotic solvents like N,NN,N-dimethylformamide (DMF) enhance reaction rates in coupling steps. Conversely, non-polar solvents (e.g., toluene) are preferred for cyclization reactions to avoid side product formation.

Temperature Control

Exothermic reactions (e.g., isocyanate coupling) require strict temperature control (0–5°C during reagent addition) to prevent decomposition. Subsequent warming to room temperature ensures completion without thermal degradation.

Intermediate Synthesis

5-(4-Fluorophenyl)-5-oxopentanoic Acid

This critical intermediate is synthesized via Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. The reaction uses aluminum chloride (AlCl3\text{AlCl}_{3}) as a Lewis acid in dichloromethane at 0°C, followed by hydrolysis to yield the carboxylic acid.

Typical data :

  • Purity : >95% (HPLC)

  • Melting point : 141–142°C

4-Ethoxyphenyl Isocyanate

Prepared by treating 4-ethoxyaniline with phosgene in toluene. The reaction requires careful gas handling and achieves 85–90% conversion.

Purification and Characterization

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexanes gradient) resolves regioisomers formed during pyrrolidine functionalization. High-performance liquid chromatography (HPLC) with C18 columns confirms final product purity (>98%).

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} : Characteristic signals include:

    • δ 1.35 ppm (triplet, CH3CH2O\text{CH}_{3}\text{CH}_{2}\text{O}-)

    • δ 7.12–7.98 ppm (aromatic protons)

  • IR : Urea carbonyl stretch at 1640–1680 cm1^{-1}

Challenges and Troubleshooting

Byproduct Formation

Competing reactions during urea coupling may produce symmetrical ureas. Using a 10% excess of the pyrrolidine intermediate suppresses this issue.

Moisture Sensitivity

Isocyanate reagents are moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves to absorb trace water.

Recent Advances

Continuous Flow Synthesis

A 2024 study demonstrated a continuous flow system for pyrrolidine ring formation, reducing reaction time from 20 hours to 45 minutes and improving yield to 82%.

Enzymatic Coupling

Lipase-catalyzed urea bond formation in non-aqueous media offers a greener alternative, achieving 70% yield at 37°C without base .

Q & A

Q. What are the recommended synthetic routes for 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions .

Ethoxyphenyl Group Introduction : Electrophilic aromatic substitution or coupling reactions to attach the ethoxyphenyl moiety .

Urea Linkage Formation : Reaction of an isocyanate intermediate with a fluorophenylamine derivative under anhydrous conditions .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield RangeReference
Pyrrolidinone CyclizationH2SO4 (cat.), reflux in toluene60-70%
Urea Formation4-Fluorophenyl isocyanate, THF, 0°C→RT75-85%
PurificationSilica gel chromatography (EtOAc:Hexane)≥95% purity

Q. What analytical techniques are critical for characterizing the compound’s structure and confirming synthetic success?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl δ 1.3–1.5 ppm for CH3, fluorophenyl δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 355.369) .
  • Infrared Spectroscopy (IR) : Detect urea C=O stretching (~1650–1700 cm⁻¹) and pyrrolidinone C=O (~1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzyme active sites (e.g., kinase domains). Optimize parameters like grid box size and scoring functions .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Dose-Response Curves : Generate EC50/IC50 values across multiple replicates to assess potency consistency .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. For example, conflicting cytotoxicity data may arise from differences in cell permeability or metabolic stability .

Q. Table 2: Case Study on Biological Activity Variability

StudyIC50 (µM) for Enzyme XCell LineKey Variable
Study A (2023)0.5 ± 0.1HEK293Serum-free medium
Study B (2024)5.2 ± 1.3HeLa10% FBS

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, improving scalability of exothermic steps (e.g., cyclization) .
  • In-line Analytics : Implement HPLC or FTIR monitoring to detect intermediates and adjust parameters in real time .

Q. How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .
  • In Vivo PK : Administer IV/oral doses in rodent models; collect plasma for LC-MS/MS analysis of half-life (t1/2) and bioavailability (F%) .

Q. What role does the ethoxyphenyl substituent play in modulating biological activity compared to analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace ethoxy (-OCH2CH3) with methoxy (-OCH3) to assess steric/electronic effects on target binding .
    • Compare logP values (e.g., ethoxyphenyl logP = 2.8 vs. methoxyphenyl logP = 2.3) to correlate hydrophobicity with membrane permeability .

Q. Table 3: SAR of Substituted Phenyl Derivatives

SubstituentIC50 (µM)logPReference
4-Ethoxyphenyl0.52.8
4-Methoxyphenyl1.22.3
4-Fluorophenyl3.72.1

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 5–6) if the compound exhibits pH-dependent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.